OG-L002 hydrochloride
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Overview
Description
OG-L002 hydrochloride is a potent and highly selective inhibitor of lysine-specific demethylase 1 (LSD1). It also acts as an inhibitor of monoamine oxidases A and B. This compound has shown significant potential in inhibiting the expression of herpes simplex virus immediate early genes .
Preparation Methods
The synthesis of OG-L002 hydrochloride involves the preparation of 4’-((1R,2S)-2-aminocyclopropyl)-[1,1’-biphenyl]-3-ol hydrochloride. The synthetic route typically includes the following steps:
Cyclopropanation: The introduction of a cyclopropyl group to the biphenyl structure.
Amination: The addition of an amino group to the cyclopropyl ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Chemical Reactions Analysis
OG-L002 hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
OG-L002 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of lysine-specific demethylase 1 and monoamine oxidases.
Biology: The compound is utilized in research related to gene expression regulation, particularly in the context of viral infections.
Medicine: this compound has potential therapeutic applications in treating diseases associated with herpes simplex virus and other conditions involving dysregulated gene expression.
Industry: It is employed in the development of antiviral agents and other pharmaceutical products .
Mechanism of Action
OG-L002 hydrochloride exerts its effects by inhibiting lysine-specific demethylase 1, an enzyme involved in the removal of methyl groups from lysine residues on histone proteins. This inhibition leads to changes in chromatin structure and gene expression. Additionally, the compound inhibits monoamine oxidases A and B, enzymes responsible for the breakdown of monoamines. This dual inhibition results in the suppression of herpes simplex virus immediate early gene expression and other downstream effects .
Comparison with Similar Compounds
OG-L002 hydrochloride is unique due to its high selectivity and potency as an inhibitor of lysine-specific demethylase 1 and monoamine oxidases. Similar compounds include:
GSK2879552 dihydrochloride: Another potent inhibitor of lysine-specific demethylase 1.
Moclobemide N-oxide: An inhibitor of monoamine oxidases.
GSK-J4 hydrochloride: A compound that inhibits histone demethylases .
These compounds share similar targets but differ in their selectivity, potency, and specific applications.
Properties
Molecular Formula |
C15H16ClNO |
---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m1./s1 |
InChI Key |
LPVCAMIPTMRRLZ-LIOBNPLQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
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